Unii-gez43HM6NW

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

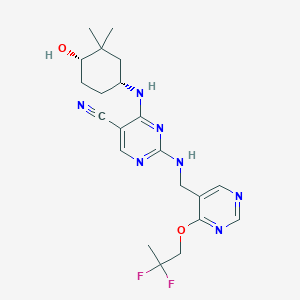

CC-90005 is a potent, selective, and orally active inhibitor of protein kinase C-theta (PKC-theta). It has an IC50 value of 8 nanomolar, demonstrating high selectivity for PKC-theta over PKC-delta (IC50 = 4440 nanomolar). This compound is known for its ability to inhibit T cell activation by suppressing interleukin-2 (IL-2) expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC-90005 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of CC-90005 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CC-90005 primarily undergoes inhibition reactions, where it selectively inhibits the activity of PKC-theta. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its active form .

Common Reagents and Conditions

The common reagents used in the synthesis of CC-90005 include various organic solvents, catalysts, and intermediates. The specific conditions, such as temperature and pressure, are optimized to achieve the desired selectivity and potency .

Major Products Formed

The major product formed from the synthesis of CC-90005 is the active compound itself, which is a potent inhibitor of PKC-theta. There are no significant by-products reported in the literature .

Scientific Research Applications

CC-90005 has several scientific research applications, particularly in the fields of immunology and pharmacology. It is used to study the role of PKC-theta in T cell activation and its potential as a therapeutic target for autoimmune diseases. The compound has shown promise in reducing antigen-mediated T cell activation and arthritis pathology in mouse models . Additionally, CC-90005 is used in research to explore its effects on cytokine production and T cell proliferation .

Mechanism of Action

CC-90005 exerts its effects by selectively inhibiting PKC-theta, a member of the Ca2±independent novel PKC subfamily. PKC-theta is predominantly expressed in T cells and plays a crucial role in early antigen recognition signal transduction and cell activation associated with T cell receptor (TCR) stimulation. By inhibiting PKC-theta, CC-90005 reduces TCR-mediated T cell activation, proliferation, and cytokine production. This inhibition occurs at multiple levels, including target engagement (phosphorylated PKC-theta), signal transduction (phosphorylated ERK1/2 and NFkB; IkBalpha degradation), and cellular function (surface receptor activation marker expression, proliferation, and cytokine production) .

Comparison with Similar Compounds

CC-90005 is unique in its high selectivity for PKC-theta over other PKC isoforms. Similar compounds include other PKC inhibitors, such as:

Sotrastaurin: A pan-PKC inhibitor with less selectivity for PKC-theta.

AEB071 (Sotrastaurin): Another pan-PKC inhibitor with broader activity across multiple PKC isoforms.

Gö 6983: A non-selective PKC inhibitor that targets multiple PKC isoforms.

Compared to these compounds, CC-90005 offers greater selectivity for PKC-theta, making it a valuable tool for studying the specific role of PKC-theta in T cell activation and its potential as a therapeutic target .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No. |

1799574-70-1 |

|---|---|

Molecular Formula |

C21H27F2N7O2 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

2-[[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methylamino]-4-[[(1R,4S)-4-hydroxy-3,3-dimethylcyclohexyl]amino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H27F2N7O2/c1-20(2)6-15(4-5-16(20)31)29-17-13(7-24)9-26-19(30-17)27-10-14-8-25-12-28-18(14)32-11-21(3,22)23/h8-9,12,15-16,31H,4-6,10-11H2,1-3H3,(H2,26,27,29,30)/t15-,16+/m1/s1 |

InChI Key |

FMKGJQHNYMWDFJ-CVEARBPZSA-N |

Isomeric SMILES |

CC1(C[C@@H](CC[C@@H]1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C |

Canonical SMILES |

CC1(CC(CCC1O)NC2=NC(=NC=C2C#N)NCC3=CN=CN=C3OCC(C)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8716209.png)

![[2-(4-Chloro-phenyl)-thiazol-4-yl]-acetonitrile](/img/structure/B8716281.png)